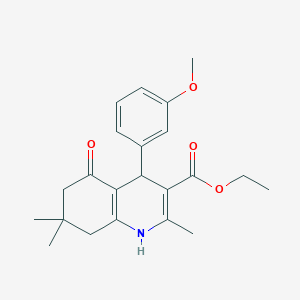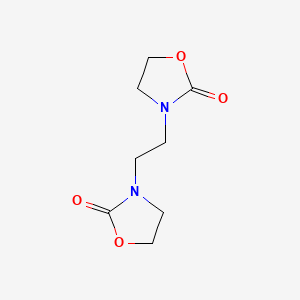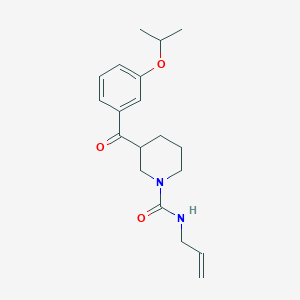![molecular formula C26H27N3O2 B4997231 4-tert-butyl-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}benzamide](/img/structure/B4997231.png)
4-tert-butyl-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}benzamide is a chemical compound used in scientific research for its fluorescent properties. It is commonly referred to as BODIPY-TMR or BODIPY-TR, and it has become a popular tool for studying various biological processes.
作用機序
BODIPY-TMR works by emitting a fluorescent signal when it is excited by light of a specific wavelength. The fluorescent signal can be detected and measured using various imaging techniques such as confocal microscopy and flow cytometry. The mechanism of action of BODIPY-TMR is based on the principle of fluorescence resonance energy transfer (FRET), which is a non-radiative energy transfer process between two fluorophores. BODIPY-TMR is often used in combination with other fluorescent probes to study complex biological systems.
Biochemical and Physiological Effects:
BODIPY-TMR is a non-toxic compound that does not have any known biochemical or physiological effects on cells or organisms. It is commonly used in live-cell imaging studies and has been shown to have minimal phototoxicity and photobleaching.
実験室実験の利点と制限
One of the main advantages of using BODIPY-TMR is its high quantum yield and brightness, which makes it an ideal tool for studying low-abundance proteins and molecules. BODIPY-TMR is also highly photostable, which means that it can be used for long-term imaging studies without significant loss of signal intensity. However, one of the limitations of BODIPY-TMR is its sensitivity to changes in pH and temperature, which can affect its fluorescent properties.
将来の方向性
There are several future directions for the use of BODIPY-TMR in scientific research. One of the areas of interest is the development of new fluorescent probes that can be used in combination with BODIPY-TMR to study complex biological systems. Another area of interest is the use of BODIPY-TMR in the development of new imaging techniques that can be used to study biological processes at the molecular level. Finally, there is also interest in the use of BODIPY-TMR in the development of new diagnostic tools for the detection of diseases such as cancer.
合成法
BODIPY-TMR is synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-(dimethylamino)benzaldehyde with 2-hydroxybenzaldehyde to form 2-(4-(dimethylamino)phenyl)-1,3-benzoxazole. This intermediate compound is then reacted with 4-tert-butylbenzoyl chloride to form 4-tert-butyl-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}benzamide. The final step involves the introduction of a thiomethyl group to the nitrogen atom of the benzamide group.
科学的研究の応用
BODIPY-TMR is widely used in scientific research for its fluorescent properties. It is commonly used as a fluorescent probe for studying various biological processes such as protein-protein interactions, enzyme activity, and cell signaling pathways. BODIPY-TMR has also been used to study the dynamics of lipid droplets in live cells and the uptake of nanoparticles by cells.
特性
IUPAC Name |
4-tert-butyl-N-[2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2/c1-26(2,3)19-10-6-17(7-11-19)24(30)27-20-12-15-23-22(16-20)28-25(31-23)18-8-13-21(14-9-18)29(4)5/h6-16H,1-5H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWBSVXIXJTCJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(9H-fluoren-2-yl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]ethanone](/img/structure/B4997163.png)

![2-({[4-(butoxycarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4997197.png)
![5'-bromo-5,7-diisopropyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B4997203.png)

![4-[(1-benzyl-4-piperidinyl)oxy]-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B4997223.png)
![2-(4-methoxyphenyl)-4-{[(2-methylphenyl)amino]methylene}-1,3(2H,4H)-isoquinolinedione](/img/structure/B4997225.png)

![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B4997238.png)



![5-ethyl-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4997270.png)